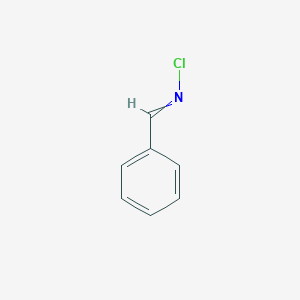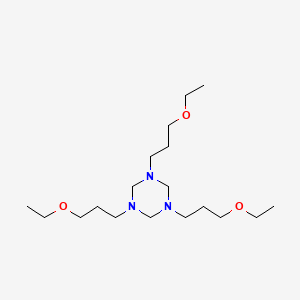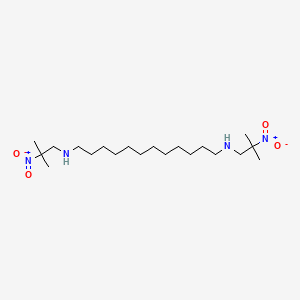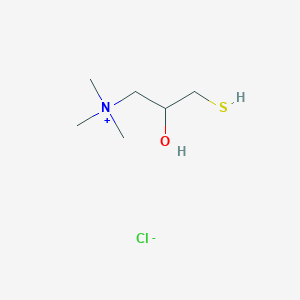
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol: is an organic compound characterized by the presence of bromine and sulfur atoms attached to a cyclohexadienol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol typically involves the bromination and thiolation of cyclohexa-2,4-dien-1-ol. One common method includes:
Bromination: Cyclohexa-2,4-dien-1-ol is treated with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the addition of bromine to the desired position on the ring.
Thiolation: The brominated intermediate is then reacted with a thiolating agent such as thiourea or hydrogen sulfide in the presence of a base like sodium hydroxide. This step introduces the sulfanyl group at the desired position on the ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexa-2,4-dien-1-ol derivatives.
Substitution: Various substituted cyclohexa-2,4-dien-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-hydroxycyclohexa-2,4-dien-1-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
3-Chloro-6-sulfanylcyclohexa-2,4-dien-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
113269-52-6 |
|---|---|
Molekularformel |
C6H7BrOS |
Molekulargewicht |
207.09 g/mol |
IUPAC-Name |
3-bromo-6-sulfanylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H7BrOS/c7-4-1-2-6(9)5(8)3-4/h1-3,5-6,8-9H |
InChI-Schlüssel |
LRRUESIGMBLFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(C1S)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)




![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)

![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
